Sarizotan - 351862-32-3

Sarizotan

Catalog Number: EVT-1567640
CAS Number: 351862-32-3
Molecular Formula: C22H21FN2O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sarizotan ((R)(−)−2−[5−(4−fluorophenyl)−3−pyridylmethylaminomethyl]−chromane hydrochloride) is a synthetic compound belonging to the aminomethyl chromane chemical group. [] It is primarily characterized by its high affinity for various neurotransmitter receptors, acting as a full agonist for the 5-HT1A receptor and an antagonist for the dopamine D2 receptor, with a higher affinity for the D4 subtype. [, , ] Sarizotan has been extensively studied in animal models and clinical trials for its potential therapeutic applications in neurological and psychiatric disorders.

(R)-(+)-8-hydroxy-dipropyl-2-aminotetralin hydrobromide (8-OH-DPAT)

    Compound Description: 8-OH-DPAT is a research compound with high selectivity and efficacy as a serotonin 5-HT1A receptor agonist. It has been investigated for its potential therapeutic effects in various conditions, including anxiety, depression, and addiction. 8-OH-DPAT has been shown to reduce the incidence of apnea and irregular breathing patterns in a mouse model of Rett syndrome. []

Levodopa

  • Relevance: Levodopa is relevant to Sarizotan because Sarizotan has been investigated as a potential treatment for levodopa-induced dyskinesias (LID) in PD patients. [, , , , , , ] Sarizotan aims to reduce LID without worsening the antiparkinsonian effects of levodopa. [, , , ]

WAY100635

    Compound Description: WAY100635 is a highly selective serotonin 5-HT1A receptor antagonist. It is a research tool used to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. [, , , ]

    Relevance: WAY100635 is relevant to Sarizotan because it has been used to block the effects of Sarizotan in preclinical studies, confirming that Sarizotan's actions are mediated through 5-HT1A receptor activation. [, , ] Specifically, WAY100635 reversed the Sarizotan-induced decrease in cortical and striatal glutamate levels and blocked the effects of Sarizotan on dopamine and serotonin release in the brain. [, ]

PAOPA

    Compound Description: PAOPA is a positive allosteric modulator (PAM) of the dopamine D2 receptor. PAMs enhance the activity of neurotransmitters at their receptors without directly activating the receptor themselves. [, ]

    Relevance: PAOPA is relevant to Sarizotan because it helped to elucidate the role of D2 receptor activation in the potential therapeutic effects of Sarizotan on respiratory disturbances in mouse models of Rett syndrome. [, ] While Sarizotan, which has both 5-HT1A and D2 receptor activity, improved respiration, PAOPA alone did not significantly affect apnea or breathing irregularities. [, ] This suggests that although D2 receptors may contribute to Sarizotan's effects, positive allosteric modulation alone is not sufficient. []

Quinpirole

    Compound Description: Quinpirole is a dopamine D2 receptor agonist. It is used in research to investigate the role of D2 receptors in various physiological and behavioral processes. []

    Relevance: Quinpirole, like PAOPA, was used to investigate the role of D2 receptors in Sarizotan's effects on breathing in Rett syndrome mouse models. [] Unlike PAOPA, quinpirole successfully reduced apnea occurrences and irregular breathing patterns. [] This suggests that direct D2 receptor agonism, as opposed to positive allosteric modulation, may be required for these specific therapeutic benefits observed with Sarizotan. []

Source and Classification

Sarizotan is classified as a benzopyran derivative, specifically a chroman compound. Its chemical structure is characterized by the presence of both a pyridine and a chroman ring, which contributes to its biological activity. The compound is synthesized from various precursors, including chroman derivatives, through several chemical reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sarizotan involves multiple steps, starting from chroman derivatives. Key synthetic routes include:

  1. Formation of the Chroman Ring: This is achieved through cyclization reactions of suitable precursors under acidic or basic conditions.
  2. Introduction of the Fluorophenyl Group: A fluorinated benzene derivative is introduced via nucleophilic substitution reactions.
  3. Formation of the Pyridine Ring: This step typically involves condensation reactions using pyridine derivatives and catalysts.
  4. Final Coupling: The final step involves coupling the chroman and pyridine derivatives to produce Sarizotan .

The synthesis has been optimized to improve yields and reduce by-products, although some methods have shown modest yields due to reaction conditions .

Molecular Structure Analysis

Structure and Data

Sarizotan's molecular formula is C17H20N2OC_{17}H_{20}N_2O, with a molecular weight of approximately 284.35 g/mol. The compound features a chroman core linked to a pyridine ring, which is essential for its receptor interactions. The structural representation can be summarized as follows:

  • Chroman Ring: A bicyclic structure that contributes to the compound's lipophilicity.
  • Pyridine Ring: An aromatic ring that enhances binding affinity to neurotransmitter receptors.

The presence of functional groups such as amino and hydroxyl groups facilitates its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Sarizotan undergoes several types of chemical reactions:

  1. Oxidation: This can lead to various oxidized derivatives.
  2. Reduction: Reduction reactions modify functional groups, producing different analogs.
  3. Substitution: Both nucleophilic and electrophilic substitution reactions are employed to alter the compound's structure.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution . The major products from these reactions may exhibit different pharmacological properties.

Mechanism of Action

Process and Data

Sarizotan's mechanism of action primarily involves its interaction with serotonin 5-HT1A and dopamine D2 receptors:

  • As an agonist at serotonin 5-HT1A receptors, Sarizotan activates these receptors, leading to the inhibition of adenylate cyclase activity, which decreases cyclic adenosine monophosphate levels and subsequently reduces protein kinase A activity.
  • As an antagonist at dopamine D2 receptors, it modulates dopaminergic signaling pathways, contributing to its therapeutic effects in movement disorders .

This dual mechanism allows Sarizotan to influence various neurological processes, making it a candidate for treating dyskinesia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sarizotan exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data varies but generally falls within expected ranges for similar compounds.

These properties are crucial for formulating Sarizotan into pharmaceutical preparations .

Applications

Scientific Uses

Sarizotan has been explored for various scientific applications, primarily in pharmacology:

  • Dyskinesia Treatment: It has shown promise in reducing symptoms associated with dyskinesia in preclinical models.
  • Neuropharmacological Research: Investigated for its potential effects on mood disorders due to its action on serotonin receptors.
  • Metabolism Studies: Research into its metabolic pathways has provided insights into drug interactions and clearance rates in humans .
Introduction to Sarizotan

Pharmacological Classification and Development History

Sarizotan is a small molecule drug pharmacologically classified as a serotonin 5-HT1A receptor agonist and dopamine D2-like receptor partial agonist/antagonist [4] [9]. Initially developed by Merck KGaA (designated EMD-128,130), it was investigated for treating levodopa-induced dyskinesia in Parkinson’s disease (PD) due to its ability to modulate dopaminergic and serotonergic pathways implicated in motor complications [2] [4]. Early preclinical studies demonstrated potent binding affinities, with IC50 values of 0.1 nM for human 5-HT1A receptors and 17 nM for human D2 receptors [7] [9]. Despite promising Phase II results showing antidyskinesia efficacy in PD models [3] [4], Phase III trials (PADDY I and II) failed to demonstrate statistically significant improvements over placebo, leading to Merck’s discontinuation of its PD program in 2006 [2] [4].

In 2015, sarizotan received orphan drug designation in the US and EU for Rett syndrome, based on compelling preclinical evidence of respiratory benefit [5]. Newron Pharmaceuticals subsequently sponsored the STARS Phase II/III trial (2016–2020) evaluating sarizotan for respiratory symptoms in Rett syndrome [5] [10]. This trial also failed its primary endpoint (reduction in awake apnea episodes), prompting discontinuation of development [5] [10].

Table 1: Key Developmental Milestones for Sarizotan

YearDevelopment PhaseIndicationOutcomeSponsor
2001–2006Phase II/IIIParkinson’s dyskinesiaPositive preclinical efficacy; failed Phase III trials [2]Merck KGaA
2015Regulatory DesignationRett syndromeOrphan Drug Status (US/EU) [5]Newron Pharmaceuticals
2016–2020Phase II/III (STARS)Rett syndromeFailed primary efficacy endpoint [5] [10]Newron Pharmaceuticals

Structural and Molecular Characteristics

Sarizotan’s chemical structure is defined as 1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-([5-(4-fluorophenyl)pyridin-3-yl]methyl)methanamine (Molecular Formula: C22H21FN2O; Molecular Weight: 348.42 g/mol) [4] [7]. The compound features a chroman ring linked to a fluorophenylpyridinylmethylamine group via a methanamine bridge, with a stereospecific (R)-configuration at the chroman 2-position critical for receptor binding [7] [9]. As a hydrochloride salt (CAS: 195068-07-6), it exhibits enhanced stability and solubility in dimethyl sulfoxide (DMSO) [9].

Sarizotan’s functional versatility arises from its interaction with multiple monoamine receptors:

  • High-affinity agonism at 5-HT1A (Human IC50: 0.1 nM) [7]
  • Partial agonism/antagonism at D2-like receptors (Human D2 IC50: 17 nM; D3: 6.8 nM; D4.2: 2.4 nM) [4] [9]This multi-receptor profile enables modulation of neural pathways involved in motor control, respiration, and mood [1] [3].

Table 2: Receptor Binding Profile of Sarizotan

Receptor TypeSpeciesAffinity (IC50/EC50, nM)Functional Activity
5-HT1AHuman0.1 [7]Full agonist
D2Human17 [7]Partial agonist/antagonist
D3Human6.8 [7]Full agonist
D4.2Human2.4 [7]Full agonist

Medical Significance in Neurological and Neuropsychiatric Disorders

Dyskinesia in Parkinson’s Disease

Sarizotan demonstrated significant antidyskinesia effects in preclinical PD models. In 6-hydroxydopamine (6-OHDA)-lesioned rats, it reduced abnormal involuntary movements (AIMs) by >50% at doses of 10 ng–1 μg (local administration) without compromising levodopa’s antiparkinsonian benefits [3] [7]. Nonhuman primate studies further confirmed its ability to suppress choreiform dyskinesias [3] [4]. Mechanistically, these effects are attributed to dual modulation of serotonin-mediated excitation in corticostriatal pathways (via 5-HT1A) and dopaminergic neurotransmission (via D2 partial agonism) [3] [9]. Despite preclinical promise, clinical outcomes were negative, highlighting translational challenges [2] [4].

Respiratory Dysfunction in Rett Syndrome

Preclinical studies in Mecp2-deficient mouse models (Bird, Jaenisch, R168X strains) revealed sarizotan’s profound rescue of respiratory abnormalities. Acute administration reduced apnea incidence by 75–85% and normalized breathing irregularity by enhancing 5-HT1A-mediated inhibition of hyperexcitable expiratory neurons in the Kölliker-Fuse nucleus [1] [8]. Chronic treatment (7–14 days) sustained these effects, with apnea frequency dropping to 25–33% of pretreatment levels [1]. These findings positioned sarizotan as a leading candidate for Rett-related respiratory symptoms, though clinical trials failed to replicate benefits in humans [5] [10].

Antidepressant and Neurogenic Potential

In 6-OHDA-lesioned rats, sarizotan (2.5 mg/kg) exhibited antidepressant-like properties, reducing immobility in the modified forced swim test—a behavioral response shared with established antidepressants [3]. Histologically, it stimulated cell proliferation in neurogenic niches (subgranular zone of the dentate gyrus and subventricular zone), evidenced by increased bromodeoxyuridine (BrdU) incorporation and doublecortin expression [3]. These effects suggest potential neurorestorative mechanisms mediated through 5-HT1A-dependent pathways, though clinical validation remains lacking.

Table 3: Key Therapeutic Effects of Sarizotan in Disease Models

DisorderModelKey EffectsProposed Mechanism
Parkinson’s dyskinesia6-OHDA-lesioned rats↓ Abnormal Involuntary Movements (AIMs) by >50% [3] [7]5-HT1A agonism; D2 partial agonism
Rett syndromeMecp2-null mice↓ Apnea by 75–85%; normalized breathing pattern [1] [8]5-HT1A-mediated inhibition of brainstem neurons
Depression comorbidityParkinsonian rats↓ Immobility in forced swim test; ↑ hippocampal neurogenesis [3]5-HT1A-dependent cell proliferation

Properties

CAS Number

351862-32-3

Product Name

Sarizotan

IUPAC Name

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1

InChI Key

HKFMQJUJWSFOLY-OAQYLSRUSA-N

SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F

Synonyms

EMD128130
sarizotan
sarizotan hydrochloride

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.